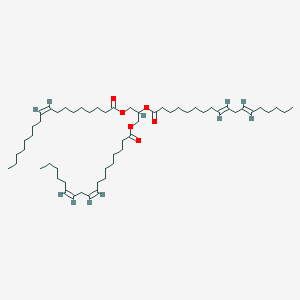
(9Z,9'Z,12Z,12'Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) typically involves esterification reactions. One common method includes the reaction of oleic acid and linoleic acid with glycerol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, altering the compound’s properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxygenated derivatives, saturated esters, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s fatty acid components are of interest in studies related to lipid metabolism and cell membrane structure.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: It is used in the formulation of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism of action of (9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol trioleate: Similar in structure but contains only oleic acid chains.
Glycerol trilinoleate: Contains only linoleic acid chains.
Glycerol tripalmitate: Contains saturated palmitic acid chains.
Uniqueness
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) is unique due to its combination of oleic and linoleic acid chains, providing a balance of unsaturation that influences its physical and chemical properties. This combination makes it particularly useful in applications requiring specific lipid characteristics, such as in the formulation of biodegradable materials and drug delivery systems.
Eigenschaften
IUPAC Name |
[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-FSGIZSMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














